molecular formula C9H9NO B069485 3-Ethylfuro[3,2-c]pyridine CAS No. 182819-54-1

3-Ethylfuro[3,2-c]pyridine

Cat. No. B069485
M. Wt: 147.17 g/mol
InChI Key: TXANSKRREMZELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylfuro[3,2-c]pyridine is a heterocyclic organic compound with a molecular formula C10H9NO. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

3-Ethylfuro[3,2-c]pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-tumor activity against various cancer cell lines. In addition, this compound has been found to have potent anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism Of Action

The mechanism of action of 3-Ethylfuro[3,2-c]pyridine is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. In addition, it has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Biochemical And Physiological Effects

Studies have shown that 3-Ethylfuro[3,2-c]pyridine has no significant toxic effects on normal cells. However, it has been found to exhibit potent cytotoxicity against various cancer cell lines. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Ethylfuro[3,2-c]pyridine in lab experiments is its potency against cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and apoptosis. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-Ethylfuro[3,2-c]pyridine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent analogs. Additionally, further research is needed to explore the potential applications of this compound in material science and organic synthesis.

Synthesis Methods

The synthesis of 3-Ethylfuro[3,2-c]pyridine can be achieved through various methods. One of the most common methods involves the reaction of 3-Pyridylacetaldehyde with ethyl vinyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction leads to the formation of 3-Ethylfuro[3,2-c]pyridine in good yields. Other methods of synthesis include the use of palladium-catalyzed reactions and copper-mediated reactions.

properties

CAS RN

182819-54-1

Product Name

3-Ethylfuro[3,2-c]pyridine

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

3-ethylfuro[3,2-c]pyridine

InChI

InChI=1S/C9H9NO/c1-2-7-6-11-9-3-4-10-5-8(7)9/h3-6H,2H2,1H3

InChI Key

TXANSKRREMZELK-UHFFFAOYSA-N

SMILES

CCC1=COC2=C1C=NC=C2

Canonical SMILES

CCC1=COC2=C1C=NC=C2

synonyms

Furo[3,2-c]pyridine,3-ethyl-(9CI)

Origin of Product

United States

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